N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride
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Overview
Description
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an azetidine group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the azetidine group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can optimize the process, reducing waste and improving yield. Industrial methods also focus on cost-effective and scalable approaches to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyridin-2-amine dihydrochloride
Uniqueness
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is unique due to the presence of the chlorine and methyl groups on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H13Cl3N4 |
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Molecular Weight |
271.6 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-5-11-7(9)2-8(12-5)13-6-3-10-4-6;;/h2,6,10H,3-4H2,1H3,(H,11,12,13);2*1H |
InChI Key |
SZRAIVOCHXJBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CNC2.Cl.Cl |
Origin of Product |
United States |
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